Tipifarnib (CAS: 192185-72-1) is a potent, non-peptidomimetic quinolinone farnesyltransferase inhibitor (FTI) widely utilized as a benchmark compound in oncology and signal transduction research. In procurement contexts, it is primarily selected for its sub-nanomolar affinity for human farnesyltransferase (FTase) and its strict selectivity over geranylgeranyltransferase I (GGTase-I) [1]. As a Biopharmaceutics Classification System (BCS) Class II molecule characterized by high cellular permeability but low aqueous solubility, its successful integration into in vitro and in vivo models requires specific vehicle formulations, such as cyclodextrin complexation [2]. By providing a highly specific blockade of the CaaX tail motif prenylation, Tipifarnib stands as the definitive material for isolating H-Ras and N-Ras pathway dynamics without the confounding off-target effects seen in dual-action prenylation inhibitors [3].
Substituting Tipifarnib with other FTIs, such as Lonafarnib or dual FTase/GGTase-I inhibitors like L-778123, fundamentally alters the prenylation inhibition profile of an assay [1]. While Lonafarnib targets the same enzyme, its FTase IC50 is higher (1.9 nM vs. Tipifarnib's 0.6–0.86 nM), requiring different dosing regimens that can compromise comparative literature baselines [2]. Furthermore, utilizing dual inhibitors introduces GGTase-I blockade, which disrupts Rho and Ral signaling pathways, confounding data intended to isolate Ras farnesylation specifically [3]. Finally, generic or stereochemically impure batches containing the S-enantiomer exhibit drastically reduced target affinity, leading to irreproducible cellular IC50 values and failed in vivo efficacy, making strict R-enantiomeric purity a non-negotiable procurement metric [2].
Tipifarnib demonstrates a sub-nanomolar inhibitory concentration against human farnesyltransferase, outperforming the closely related in-class comparator Lonafarnib [1].
| Evidence Dimension | FTase IC50 |
| Target Compound Data | 0.60 - 0.86 nM |
| Comparator Or Baseline | Lonafarnib (1.9 nM) |
| Quantified Difference | >2-fold higher biochemical potency for Tipifarnib |
| Conditions | Cell-free isolated human farnesyltransferase biochemical assay |
Enables lower dosing concentrations in cell-based assays, minimizing off-target toxicity while maintaining complete farnesylation blockade.
Unlike dual prenylation inhibitors such as L-778123, Tipifarnib maintains strict selectivity for FTase without cross-inhibiting GGTase-I at functionally relevant concentrations[1].
| Evidence Dimension | GGTase-I IC50 |
| Target Compound Data | No significant inhibition at FTI-relevant concentrations |
| Comparator Or Baseline | L-778123 (GGTase-I IC50 = 98 nM) |
| Quantified Difference | Complete functional divergence in geranylgeranylation pathways |
| Conditions | In vitro enzyme inhibition profiling |
Essential for researchers who must isolate Ras farnesylation mechanisms without disrupting Rho/Ral geranylgeranylation.
The pharmacological activity of Tipifarnib is strictly dependent on its R-enantiomeric configuration; the S-enantiomer is significantly less active, making chiral purity a critical procurement metric [1].
| Evidence Dimension | Enantiomer Activity (FTase IC50) |
| Target Compound Data | Tipifarnib R-enantiomer (0.6 nM) |
| Comparator Or Baseline | S-enantiomer (Inactive / Substantially less active) |
| Quantified Difference | Orders of magnitude loss of potency in the S-isomer |
| Conditions | Target binding assay |
Dictates that buyers must strictly verify chiral purity (>99% ee) to avoid batch-to-batch reproducibility failures in sensitive cellular assays.
As a BCS Class II compound, Tipifarnib exhibits low aqueous solubility, requiring specific excipient strategies (such as 20% cyclodextrin or hydroxypropyl-β-cyclodextrin at pH ~4.5) for intravenous or oral dosing, unlike highly water-soluble salts[1].
| Evidence Dimension | Aqueous Formulation Requirement |
| Target Compound Data | Requires cyclodextrin complexation and acidic pH (~4.5) for stable IV solutions |
| Comparator Or Baseline | Standard saline/PBS (Causes immediate precipitation) |
| Quantified Difference | Transition from insoluble precipitate to stable 10 mg/mL injectable solution |
| Conditions | In vivo vehicle preparation / IV formulation |
Prevents catastrophic in vivo study failures caused by improper vehicle selection and subsequent compound precipitation.
Due to its strict FTase selectivity and lack of GGTase-I crossover, Tipifarnib is the optimal choice for deconvoluting Ras-specific signaling from other prenylated protein pathways in cell-based assays[1].
Utilizing its established cyclodextrin-based formulation parameters, Tipifarnib is highly suited for translation into murine models requiring precise oral or intravenous dosing without the risk of precipitation[2].
With a baseline IC50 of 0.86 nM, Tipifarnib serves as the definitive FTI benchmark in combinatorial screens (e.g., alongside Akt or MEK inhibitors) to evaluate synergistic apoptotic effects in resistant cell lines [1].